molecular formula C21H19N5O4 B2830200 N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251602-03-5

N-(2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2830200
CAS No.: 1251602-03-5
M. Wt: 405.414
InChI Key: PEBUIZZLEWWJDS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a 3-oxo group at position 3, a p-tolyloxy group at position 8, and an N-(2-methoxyphenyl)acetamide moiety at position 2. This structure is derived from synthetic protocols involving S-alkylation or acetylation reactions, similar to methods described for related triazolo-pyrazine derivatives (e.g., reactions with chloroacetamide intermediates or hydrazide derivatives) . The p-tolyloxy substituent may enhance lipophilicity and influence receptor binding, while the 2-methoxyphenyl group could modulate metabolic stability .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-14-7-9-15(10-8-14)30-20-19-24-26(21(28)25(19)12-11-22-20)13-18(27)23-16-5-3-4-6-17(16)29-2/h3-12H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBUIZZLEWWJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolo-pyrazine derivatives are highly dependent on substituents at positions 2, 3, and 6. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Features Biological Implications Synthesis Yield/Reference
Target Compound 8-(p-tolyloxy), 2-(N-2-methoxyphenyl)acetamide High lipophilicity due to p-tolyloxy; moderate metabolic stability from methoxy group Potential kinase inhibition (inferred from triazolo-pyrazine core) Not explicitly stated
N-(3-Isopropylphenyl)-2-{8-[4-(2-Methylphenyl)-1-Piperazinyl]-3-Oxo-[1,2,4]Triazolo[4,3-a]Pyrazin-2(3H)-yl}Acetamide 8-piperazinyl, 3-isopropylphenyl Piperazine enhances solubility and CNS penetration Improved blood-brain barrier permeability for neurological targets Not provided
2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide Oxadiazole-thione and pyrazine Oxadiazole improves π-π stacking; pyrazine increases hydrogen bonding Antimicrobial/antiviral activity (common in oxadiazoles) 68–74% yield
N-(4-Oxo-2-Thioxothiazolidin-3-yl)-2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide Thioxo and quinazolinone Thioxo group enhances solubility; quinazolinone confers anticancer activity Anticancer via topoisomerase inhibition Not provided
16 (Antioxidant-Conjugated Derivative) 8-amino, 4-hydroxybenzamide Antioxidant moiety (3,5-di-tert-butyl-4-hydroxybenzamide) Enhanced radical scavenging activity 51% yield

Pharmacokinetic and Activity Comparisons

  • Lipophilicity: The p-tolyloxy group in the target compound likely increases lipophilicity compared to the 8-amino derivative (compound 16), which may reduce solubility but improve membrane permeability .
  • Metabolic Stability : The 2-methoxyphenyl group may slow oxidative metabolism relative to unsubstituted phenyl analogues, as seen in fluorinated pyrazine carboxamides () .
  • Biological Activity : The triazolo-pyrazine core is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while analogues with thioxo () or trifluoroacetyl groups () exhibit anticancer or anti-inflammatory effects .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Optimal synthesis involves multi-step reactions with controlled conditions:

  • Temperature : Maintain 10–25°C to minimize side reactions (higher temperatures risk decomposition) .
  • Solvents : Use polar aprotic solvents (e.g., DMSO, ethanol) for solubility and reactivity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
VariableCondition ()Condition ()
Temperature10°C25°C under N₂
SolventDichloromethaneEthanol
PurificationColumn chromatographyRecrystallization

Post-synthesis, gradient elution (hexane/ethyl acetate) isolates the product with >95% purity .

Q. What analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : Assign methoxyphenyl (δ 3.8–4.0 ppm) and triazolo-pyrazine protons (δ 7.5–8.2 ppm) .
  • HRMS : Validate molecular weight (e.g., observed m/z 493.95 vs. calculated 493.95) .
  • HPLC : Monitor purity (>98% with C18 column, acetonitrile/water gradient) .

Orthogonal methods (NMR + HRMS) reduce misassignment risks .

Q. What strategies ensure compound stability during storage and experiments?

  • Storage : -20°C in anhydrous DMSO under argon .
  • Light Sensitivity : Use amber vials to prevent photodegradation of the triazolo ring .
  • Stability Assays : Regular HPLC checks to detect hydrolysis products (e.g., free acetamide) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise from pharmacokinetic limitations:

Bioavailability Studies : Measure plasma concentrations via LC-MS/MS after oral administration .

Metabolite Profiling : Identify active/inactive metabolites using HRMS (e.g., hydroxylated derivatives) .

Target Engagement : Apply CETSA to confirm binding to the intended target in vivo .

Comparative analysis of IC₅₀ (in vitro) and ED₅₀ (in vivo) guides dose adjustments .

Q. What computational methods predict binding affinity and selectivity?

  • Molecular Docking : Model interactions with catalytic sites (e.g., hydrogen bonding with kinase residues) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent modifications (e.g., p-tolyloxy vs. chloro-phenyl) with activity .

Free-energy perturbation calculations explain "activity cliffs" from minor structural changes .

Q. How to design SAR studies to enhance target potency?

Substituent Variation :

  • Replace p-tolyloxy with electron-withdrawing groups (e.g., -CF₃) to enhance binding .
  • Modify the acetamide linker to improve membrane permeability .

Co-crystallization : Resolve X-ray structures to identify critical hydrogen bonds (e.g., with kinase hinge region) .

Bioisosteres : Test triazolo-pyrazine analogs (e.g., pyrazolo-triazines) for reduced off-target effects .

Q. How to address discrepancies in enzymatic inhibition assays?

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength to minimize variability .
  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes for isoform-specific effects .
  • Control Inhibitors : Include reference compounds (e.g., staurosporine for kinases) to validate assay sensitivity .

Q. What in silico tools optimize ADMET properties?

  • Lipinski’s Rule : Assess logP (<5) and molecular weight (<500 Da) for oral bioavailability .
  • CYP450 Inhibition : Use SwissADME to predict metabolic liabilities (e.g., CYP3A4 inhibition) .
  • Toxicity Prediction : ProTox-II evaluates hepatotoxicity risks from reactive metabolites .

Data Contradiction Analysis

Example : Conflicting IC₅₀ values in kinase inhibition assays.

  • Root Cause : Variability in ATP concentrations (1 mM vs. 10 µM) affects competitive inhibition .
  • Resolution : Normalize data using % inhibition at fixed ATP levels (e.g., 10 µM) .

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